N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide
CAS No.: 1798030-45-1
Cat. No.: VC5558812
Molecular Formula: C20H17ClN2O2
Molecular Weight: 352.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798030-45-1 |
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Molecular Formula | C20H17ClN2O2 |
Molecular Weight | 352.82 |
IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Standard InChI | InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24) |
Standard InChI Key | BJXCIXXYISNDNR-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characterization
The molecular formula of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is , with a calculated molecular weight of 373.82 g/mol. Key structural features include:
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Benzamide backbone: Serves as a central scaffold, common in bioactive molecules due to its metabolic stability and capacity for hydrogen bonding .
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4-Chlorophenethyl group: Enhances lipophilicity, potentially improving blood-brain barrier penetration and target binding affinity .
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Pyridin-2-yloxy substituent: Introduces hydrogen-bonding capabilities and π-π stacking interactions, often critical for receptor engagement .
Comparative analysis with structurally related compounds, such as N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (DrugBank DB07288), reveals shared motifs that influence pharmacokinetic behavior . For instance, the chlorophenyl moiety in both compounds may contribute to halogen bonding with biological targets.
Synthetic Methodologies
While no explicit synthesis protocol for N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide exists in the literature, plausible routes can be extrapolated from analogous benzamide syntheses:
Amide Coupling Approach
A two-step strategy is likely:
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Synthesis of 3-(pyridin-2-yloxy)benzoic acid:
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Amide bond formation:
Representative Reaction Conditions
Palladium-Catalyzed Cross-Coupling
Alternative routes may employ Suzuki-Miyaura coupling to introduce the pyridinyloxy group. For example, coupling a brominated benzamide precursor with pyridin-2-ylboronic acid under conditions optimized by [(dppf)PdCl₂] and Cs₂CO₃ in water/1,4-dioxane (1:3) .
Physicochemical and ADMET Predictions
Computational models (e.g., SwissADME) predict the following properties:
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LogP: ~3.1 (moderate lipophilicity, suitable for oral bioavailability).
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Water solubility: Low (~0.01 mg/mL), necessitating formulation enhancements.
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Blood-brain barrier permeability: High probability due to the chlorophenethyl group .
Predicted ADMET Profile
Parameter | Prediction | Rationale |
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Absorption | High | LogP within optimal range (2–5) |
CYP450 inhibition | Moderate | Pyridine moiety may interact with CYP3A4 |
hERG inhibition | Low | Absence of basic amines reduces cardiotoxicity risk |
Hypothesized Pharmacological Applications
Kinase Inhibition
Structural analogs in patent WO2011076678A1 demonstrate activity against kinases (e.g., JAK2, EGFR) . The pyridinyloxy group may chelate ATP-binding site residues, while the chlorophenethyl group fills hydrophobic pockets.
Antibacterial Activity
Chlorinated benzamides often exhibit Gram-positive antibacterial effects. The compound’s logP aligns with requirements for penetrating bacterial cell walls .
Challenges and Future Directions
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Synthetic Optimization: Scaling the proposed routes requires yield improvement, particularly in the Ullmann coupling step. Microwave-assisted synthesis could reduce reaction times .
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Target Identification: High-throughput screening against kinase panels or GPCR libraries is needed to validate hypothetical targets.
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Toxicology Profiling: In silico predictions warrant experimental confirmation via Ames tests and hepatocyte assays.
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